molecular formula C12H11BrN2S B12886078 6-Bromo-2,3-dimethylquinoline-4-carbothioamide CAS No. 62078-07-3

6-Bromo-2,3-dimethylquinoline-4-carbothioamide

Katalognummer: B12886078
CAS-Nummer: 62078-07-3
Molekulargewicht: 295.20 g/mol
InChI-Schlüssel: DMCTVJKCSORBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dimethylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide typically involves the bromination of 2,3-dimethylquinoline followed by the introduction of the carbothioamide group. One common method involves the use of bromine in an organic solvent such as chloroform or dichloromethane to achieve bromination. The resulting bromo compound is then reacted with thiourea under acidic conditions to form the carbothioamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3-dimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets. The bromine and carbothioamide groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4,6-dimethylquinoline: Similar structure but lacks the carbothioamide group.

    6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of carbothioamide.

    7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Similar structure with different substitution patterns.

Uniqueness

6-Bromo-2,3-dimethylquinoline-4-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

62078-07-3

Molekularformel

C12H11BrN2S

Molekulargewicht

295.20 g/mol

IUPAC-Name

6-bromo-2,3-dimethylquinoline-4-carbothioamide

InChI

InChI=1S/C12H11BrN2S/c1-6-7(2)15-10-4-3-8(13)5-9(10)11(6)12(14)16/h3-5H,1-2H3,(H2,14,16)

InChI-Schlüssel

DMCTVJKCSORBGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C=CC(=CC2=C1C(=S)N)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.